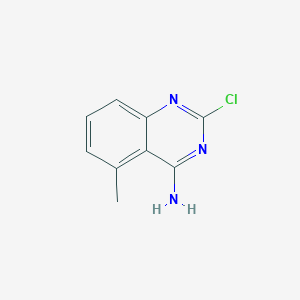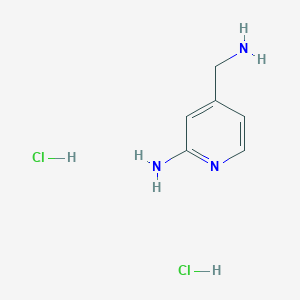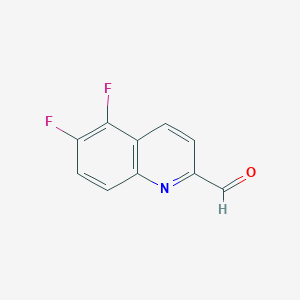![molecular formula C10H17NO3 B11902091 Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-6-oxa-5-azaspiro[34]octane-7-carboxylate is a heterocyclic compound featuring a spirocyclic structure
Vorbereitungsmethoden
The synthesis of Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound . Industrial production methods typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate can be compared with other similar spirocyclic compounds, such as:
2-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the ethyl ester group.
1-oxa-9-azaspiro[5.5]undecane: This compound has a larger spirocyclic ring system and different functional groups, leading to distinct chemical and biological properties.
8-oxa-2-azaspiro[4.5]decane: This compound features a different ring size and oxygen positioning, resulting in unique reactivity and applications.
This compound stands out due to its specific combination of functional groups and ring structure, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-13-9(12)8-7-10(5-4-6-10)11(2)14-8/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
WSSYJIHHHJXJOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2(CCC2)N(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




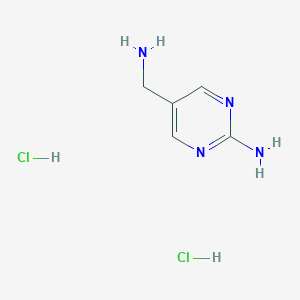
![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)
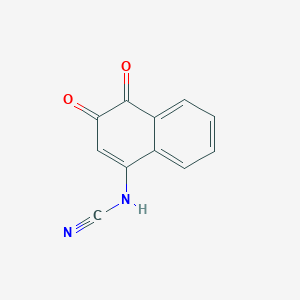
![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)

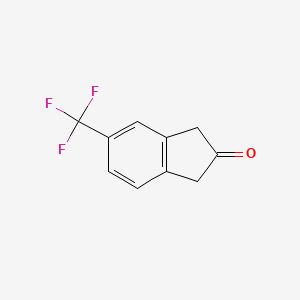
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
